molecular formula C16H17NO4S B3382964 3-[Ethyl(phenyl)sulfamoyl]-4-methylbenzoic acid CAS No. 379726-52-0

3-[Ethyl(phenyl)sulfamoyl]-4-methylbenzoic acid

Numéro de catalogue: B3382964
Numéro CAS: 379726-52-0
Poids moléculaire: 319.4 g/mol
Clé InChI: BWSIREDWHPPKSD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-[Ethyl(phenyl)sulfamoyl]-4-methylbenzoic acid is a sulfonamide derivative characterized by a benzoic acid backbone substituted with a methyl group at the 4-position and an ethyl(phenyl)sulfamoyl moiety at the 3-position. This compound belongs to a class of sulfonamides, which are widely studied for their pharmacological and agrochemical applications due to their bioisosteric resemblance to carboxylic acids and enhanced metabolic stability .

Propriétés

IUPAC Name

3-[ethyl(phenyl)sulfamoyl]-4-methylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4S/c1-3-17(14-7-5-4-6-8-14)22(20,21)15-11-13(16(18)19)10-9-12(15)2/h4-11H,3H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWSIREDWHPPKSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001221724
Record name 3-[(Ethylphenylamino)sulfonyl]-4-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001221724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

379726-52-0
Record name 3-[(Ethylphenylamino)sulfonyl]-4-methylbenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=379726-52-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(Ethylphenylamino)sulfonyl]-4-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001221724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-[Ethyl(phenyl)sulfamoyl]-4-methylbenzoic acid typically involves the reaction of 4-methylbenzoic acid with ethyl(phenyl)sulfamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of 3-[Ethyl(phenyl)sulfamoyl]-4-methylbenzoic acid may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems for the addition of reagents and control of reaction parameters can further enhance the efficiency of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

3-[Ethyl(phenyl)sulfamoyl]-4-methylbenzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzoic acid derivatives.

Applications De Recherche Scientifique

Pharmaceutical Development

3-[Ethyl(phenyl)sulfamoyl]-4-methylbenzoic acid has been investigated for its potential as a therapeutic agent. Its structural similarity to known drugs allows it to act as a lead compound in drug design. Notably, studies have shown its efficacy in inhibiting specific enzymes involved in disease pathways.

Study Target Outcome
Cytosolic Phospholipase A2α (cPLA2α)Demonstrated inhibition, suggesting potential for anti-inflammatory applications.
Tumor Cell LinesExhibited antiproliferative activity against various cancer cells, indicating potential as an anticancer agent.

The compound has shown promise in biological assays, particularly in enzyme inhibition studies. Its ability to interact with biological targets makes it a candidate for further exploration in pharmacology.

Mechanism of Action:

  • The sulfonamide group is crucial for binding to target proteins, facilitating inhibition of enzymes like cPLA2α.
  • Potential interactions with various receptors involved in metabolic pathways.

Agricultural Chemistry

Research has indicated that derivatives of sulfamoylbenzoic acids may possess herbicidal or fungicidal properties. The unique structure can be modified to enhance efficacy against specific pests or pathogens.

Application Effectiveness
HerbicideEffective against broadleaf weeds in preliminary trials.
FungicideInhibitory effects on fungal growth observed in vitro.

Case Study 1: Inhibition of cPLA2α

A study published in ResearchGate explored various derivatives of sulfamoylbenzoic acids, including 3-[Ethyl(phenyl)sulfamoyl]-4-methylbenzoic acid, demonstrating significant inhibition of cPLA2α activity. This finding suggests potential applications in treating inflammatory diseases where cPLA2α plays a critical role .

Case Study 2: Antitumor Activity

Research conducted on the antiproliferative effects of this compound on human tumor cell lines revealed that it could inhibit growth effectively at certain concentrations. The study highlights its potential as an anticancer agent, warranting further investigation into its mechanism and efficacy .

Mécanisme D'action

The mechanism of action of 3-[Ethyl(phenyl)sulfamoyl]-4-methylbenzoic acid involves its interaction with specific molecular targets in biological systems. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways and lead to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Structural Analogues in Sulfamoyl Benzoic Acid Family

The compound shares structural homology with several sulfamoyl benzoic acid derivatives, as highlighted in pharmacopeial and synthetic chemistry literature:

Compound Name Substituents Molecular Formula Key Differences from Target Compound Similarity Index
4-(N-(4-Ethoxyphenyl)sulfamoyl)benzoic acid Ethoxy group at para-position of phenyl C₁₅H₁₅NO₅S Ethoxy vs. ethyl-phenyl substitution 0.97
4-(4'-Methoxy-[1,1'-biphenyl]-4-ylsulfonamido)benzoic acid Biphenyl-methoxy group C₂₀H₁₇NO₅S Biphenyl extension vs. single phenyl ring 0.96
3-(N-(4-(Benzyloxy)phenyl)sulfamoyl)benzoic acid Benzyloxy group on phenyl ring C₂₀H₁₇NO₅S Benzyloxy vs. ethyl-phenyl substitution 0.95
4-[Butyl(methyl)sulfamoyl]benzoic acid Butyl-methyl sulfamoyl group C₁₂H₁₇NO₄S Butyl-methyl vs. ethyl-phenyl substitution N/A

Key Observations :

  • Substituent Effects : Replacement of the ethyl-phenyl group with smaller alkyl chains (e.g., butyl-methyl in ) reduces steric hindrance but may decrease binding affinity in receptor-mediated processes.

Functional Group Comparisons

Sulfamoyl vs. Ester Groups

Compounds like 3-ethyl 5-methyl pyridinedicarboxylate derivatives (e.g., in ) feature ester groups instead of sulfamoyl moieties. Sulfamoyl groups confer higher acidity (pKa ~1–2) compared to esters (pKa ~4–5), influencing ionization and membrane permeability in biological systems.

Sulfamoyl Benzoic Acids vs. Sulfonylurea Herbicides

Sulfonylurea herbicides (e.g., metsulfuron methyl ester in ) share the sulfonamide motif but are esterified and linked to triazine rings. These compounds target plant acetolactate synthase (ALS), whereas sulfamoyl benzoic acids are more commonly explored as enzyme inhibitors (e.g., carbonic anhydrase) in medicinal chemistry .

Activité Biologique

3-[Ethyl(phenyl)sulfamoyl]-4-methylbenzoic acid, a sulfonamide derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes an ethyl(phenyl)sulfamoyl group attached to a 4-methylbenzoic acid backbone. Understanding its biological activity is crucial for developing therapeutic agents targeting various diseases.

The biological activity of sulfonamide compounds, including 3-[Ethyl(phenyl)sulfamoyl]-4-methylbenzoic acid, often involves their interaction with specific molecular targets. These compounds typically inhibit enzymes or receptors involved in critical biochemical pathways.

  • Enzyme Inhibition : Sulfonamides are known to inhibit various enzymes, including carbonic anhydrase and certain phospholipases. Research indicates that derivatives like 3-[Ethyl(phenyl)sulfamoyl]-4-methylbenzoic acid may exhibit similar inhibitory effects, contributing to their pharmacological profile .
  • Antimicrobial Activity : Many sulfonamide derivatives have demonstrated antimicrobial properties. The presence of the sulfamoyl group is essential for their antibacterial action, as it mimics para-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis .

Biological Activity Studies

Several studies have assessed the biological activities of sulfonamide derivatives, including 3-[Ethyl(phenyl)sulfamoyl]-4-methylbenzoic acid. Key findings include:

  • Antiviral Activity : Research has shown that certain sulfonamide derivatives exhibit antiviral properties against viruses such as coxsackievirus B and enteroviruses . While specific data on 3-[Ethyl(phenyl)sulfamoyl]-4-methylbenzoic acid's antiviral efficacy is limited, its structural similarities suggest potential activity.
  • Cytotoxicity : A study on related compounds indicated that modifications in the sulfonamide structure could enhance cytotoxicity against cancer cell lines . For instance, compounds with similar functional groups showed IC50 values ranging from 1.184 µM to 27.030 µM against various cancer cell lines.

Case Studies and Research Findings

StudyCompoundBiological ActivityIC50 Value
Similar sulfonamideCytotoxicity against HCT-1161.184 µM
Sulfonamide derivativesAntiviral against EMCV18.3 µM
N-substituted derivativesInhibition of cPLA2αNot specified

Q & A

Q. What are the optimal synthetic routes for 3-[Ethyl(phenyl)sulfamoyl]-4-methylbenzoic acid, considering its sulfamoyl and methyl substituents?

Methodological Answer: Retrosynthetic analysis is critical for designing efficient routes. The sulfamoyl group (ethyl(phenyl)sulfamoyl) can be introduced via nucleophilic substitution or coupling reactions. For example, sulfonamide formation could involve reacting a sulfonyl chloride intermediate with ethylphenylamine. The methyl group at the 4-position of the benzoic acid core may require regioselective alkylation or protection/deprotection strategies to avoid side reactions. One-step synthesis models (e.g., using databases like Reaxys or Pistachio) can predict feasible precursors and reaction conditions . Solvent selection (e.g., THF or DMF) and catalysts (e.g., triethylamine for acid scavenging) should be optimized to enhance yield and purity.

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Multi-technique validation is essential:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms the presence of the ethyl(phenyl)sulfamoyl group (e.g., δ 1.2–1.5 ppm for ethyl CH₃, aromatic protons at δ 7.0–7.8 ppm) and the methyl group (δ 2.3–2.6 ppm) .
  • HPLC-MS : Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) coupled with mass spectrometry verifies molecular ion peaks (e.g., [M+H]⁺) and detects impurities .
  • Elemental Analysis : Quantifies C, H, N, and S to validate stoichiometry.

Q. What solubility challenges are anticipated for this compound, and how can they be mitigated in experimental design?

Methodological Answer: The 4-methylbenzoic acid moiety suggests limited aqueous solubility due to hydrophobicity, as seen in analogs like 4-methylbenzoic acid (solubility: 0.1–0.5 mg/mL in water at 303 K) . To address this:

  • Co-solvents : Use DMSO or ethanol (10–20% v/v) to enhance solubility in biological assays.
  • pH Adjustment : Ionize the carboxylic acid group (pKa ~4.2) by buffering above pH 5.0.
  • Micellar Systems : Incorporate surfactants (e.g., Tween-80) for in vitro studies.

Advanced Research Questions

Q. How do metabolic studies predict the biotransformation pathways of this compound?

Methodological Answer: Phase I metabolism likely involves oxidation of the ethyl group or hydrolysis of the sulfamoyl bond, while Phase II may include glucuronidation of the benzoic acid moiety. In vitro assays using liver microsomes (human or rodent) with LC-MS/MS can identify metabolites. For example, analogous sulfonamides undergo cytochrome P450-mediated oxidation, producing sulfonic acid derivatives . Stable isotope labeling (e.g., ¹³C) tracks metabolic intermediates. Computational tools like MetaSite predict metabolic soft spots (e.g., ethyl group oxidation).

Q. What enzyme interactions are anticipated due to the sulfamoyl moiety, and how can they be investigated?

Methodological Answer: Sulfonamides are known inhibitors of carbonic anhydrase (CA) isoforms (e.g., CA-II) via coordination to the zinc ion in the active site . To validate:

  • Enzyme Assays : Measure IC₅₀ using stopped-flow CO₂ hydration or esterase activity assays.
  • X-ray Crystallography : Resolve the compound’s binding mode in CA-II.
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamics.

Q. How can structural modifications enhance target binding while minimizing off-target effects?

Methodological Answer:

  • SAR Studies : Modify the ethyl group (e.g., replace with cyclopropyl for metabolic stability) or the phenyl ring (e.g., introduce electron-withdrawing groups to enhance CA binding) .
  • Off-Target Profiling : Screen against kinase panels or GPCRs to identify selectivity issues.
  • Computational Docking : Use AutoDock Vina or Schrödinger to prioritize derivatives with improved binding energy to CA-II over off-targets .

Q. What analytical strategies resolve discrepancies in solubility data between this compound and its structural analogs?

Methodological Answer: Contradictions in solubility (e.g., lower than predicted for 4-methylbenzoic acid derivatives) may arise from crystal packing or polymorphic forms. Strategies include:

  • Thermodynamic Solubility Measurement : Use shake-flask method with equilibration over 24–72 hours.
  • Powder X-ray Diffraction (PXRD) : Identify polymorphs affecting solubility .
  • Hansen Solubility Parameters : Model solvent compatibility to select optimal crystallization solvents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[Ethyl(phenyl)sulfamoyl]-4-methylbenzoic acid
Reactant of Route 2
Reactant of Route 2
3-[Ethyl(phenyl)sulfamoyl]-4-methylbenzoic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.